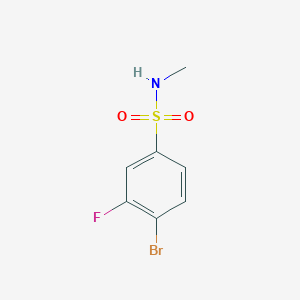

4-bromo-3-fluoro-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-3-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVOUYNGRIXCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of 4-bromo-3-fluoro-N-methylbenzenesulfonamide: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Building Block for Novel Therapeutics

Introduction

In the intricate world of drug discovery and development, a profound understanding of the physicochemical properties of a molecule is the bedrock upon which successful therapeutic agents are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This technical guide provides a comprehensive analysis of the physicochemical characteristics of 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide that holds significant potential as a scaffold in medicinal chemistry.

The strategic incorporation of bromine and fluorine atoms onto the benzenesulfonamide core imparts unique electronic and lipophilic characteristics, making this compound an attractive starting point for the design of novel enzyme inhibitors and receptor modulators. This guide will delve into the structural features, predicted physicochemical parameters, and their implications for drug development. Furthermore, it will present a detailed overview of the experimental methodologies employed to determine these critical properties, offering researchers and scientists a robust framework for their own investigations.

Physicochemical Properties of this compound

The precise physicochemical properties of a compound are a direct consequence of its molecular structure. For this compound (CAS Number: 1055995-78-2), a combination of experimental data for analogous compounds and validated computational predictions provides a detailed profile.

Structural and Molecular Data

The chemical structure of this compound is depicted below:

1H NMR spectrum of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, including the nuanced effects of aromatic substitution on chemical shifts and spin-spin coupling. We present a detailed prediction of the spectral features, a robust experimental protocol for data acquisition, and a guide for structural verification. This whitepaper serves as a practical reference for the characterization of complex substituted aromatic compounds using ¹H NMR spectroscopy.

Molecular Structure and Key Proton Environments

The structural elucidation of this compound hinges on the unambiguous assignment of its distinct proton signals. The molecule possesses three unique aromatic protons and two distinct protons in the N-methylsulfonamide group. The numbering of the aromatic ring follows IUPAC convention, with the sulfonamide group at the C1 position.

The primary proton environments for analysis are:

-

Aromatic Protons: H-2, H-5, and H-6

-

Sulfonamide Protons: The N-H proton and the N-CH₃ protons

Figure 1: Molecular structure of this compound with key protons labeled.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the ¹H NMR spectrum can be performed by considering the electronic effects of the substituents on the benzene ring. The chemical shift of benzene protons is approximately 7.3 ppm.[1][2] Substituents can shift these signals upfield (shielding) or downfield (deshielding) based on their electron-donating or electron-withdrawing nature.

Influence of Substituents on Aromatic Proton Chemical Shifts

-

-SO₂NHCH₃ (N-methylsulfonamide): This is a potent electron-withdrawing group through both induction and resonance. It strongly deshields protons in the ortho (H-2, H-6) and para positions, causing a significant downfield shift.[1][2][3]

-

-Br (Bromine): Bromine is electronegative and exerts an electron-withdrawing inductive effect, which deshields nearby protons.[1][2]

-

-F (Fluorine): As the most electronegative element, fluorine has a powerful inductive electron-withdrawing effect. This effect is dominant and leads to deshielding of adjacent protons.[4][5]

Given the presence of three electron-withdrawing groups, all aromatic protons are expected to resonate at a significantly lower field than benzene.

Predicted Chemical Shifts (δ) and Splitting Patterns (J)

The interplay of substituent effects and spin-spin coupling dictates the final appearance of the spectrum.

Aromatic Region (Predicted ~7.8 - 8.5 ppm):

-

H-2: This proton is ortho to the strongly deshielding sulfonamide group. It will experience coupling to the fluorine at C3 (meta coupling, ⁴JHF) and the proton at H-6 (para coupling, ⁵JHH). The para H-H coupling is typically small (0-1 Hz) and may not be resolved.[6] Therefore, H-2 is predicted to appear as a doublet due to the H-F coupling.

-

H-5: Positioned ortho to the bromine and meta to the sulfonamide group. It will be split by the adjacent H-6 (ortho coupling, ³JHH, typically 6-10 Hz) and the fluorine at C3 (ortho coupling, ³JHF).[6][7][8] This will result in a distinct doublet of doublets (dd) signal.

-

H-6: This proton is also ortho to the sulfonamide group, leading to a strong downfield shift. It will be split by the adjacent H-5 (ortho coupling, ³JHH, 6-10 Hz) and the fluorine at C3 (meta coupling, ⁴JHF). This is expected to appear as a doublet of doublets (dd).

Aliphatic & Amide Region:

-

N-H: The chemical shift of the sulfonamide proton is highly dependent on solvent, concentration, and temperature, but typically appears far downfield, often in the range of 8.7 to 10.2 ppm in DMSO-d₆.[9][10] It may exhibit coupling to the N-methyl protons, appearing as a quartet, or as a broad singlet due to chemical exchange.

-

N-CH₃: The methyl protons are attached to a nitrogen that is part of a strong electron-withdrawing group. Their signal is expected between 2.5 and 3.5 ppm.[11] If coupled to the N-H proton, the signal will be a doublet. If not, it will be a singlet.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for the title compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.2 - 8.4 | Doublet (d) | ⁴JHF ≈ 4-6 Hz |

| H-6 | 8.0 - 8.2 | Doublet of Doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz |

| H-5 | 7.8 - 8.0 | Doublet of Doublets (dd) | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz |

| N-H | 9.0 - 10.5 (Solvent dependent) | Quartet (q) or broad s | ³JNH ≈ 5 Hz |

| N-CH₃ | 2.6 - 2.8 | Doublet (d) or Singlet (s) | ³JNH ≈ 5 Hz |

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes sulfonamides and helps in observing the exchangeable N-H proton.[10]

-

Add 1-2 µL of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a ¹H NMR spectrometer operating at a frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

-

-

Data Acquisition Parameters:

-

Pulse Angle: 90°

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32 scans, depending on sample concentration.

-

Temperature: 298 K (25 °C)

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat spectrum.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Experimental Workflow Diagram

Figure 2: Standard workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is complex yet highly informative. A thorough understanding of substituent effects and spin-spin coupling rules allows for a confident prediction of its spectral features. The aromatic region is characterized by three downfield signals, all appearing as multiplets due to intricate H-H and H-F couplings. The signals for the N-H and N-CH₃ protons provide direct confirmation of the sulfonamide moiety. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-resolution data crucial for the unequivocal structural verification of this and similarly complex molecules, underpinning research and development in medicinal chemistry and materials science.

References

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.

- Journal of the Chemical Society, Chemical Communications. (n.d.). Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds.

- ChemistryViews. (2018). Substituent Effects on Benzene Rings.

- Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. PubMed.

- StackExchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?.

- Iowa State University. (n.d.). NMR Coupling Constants.

- University of Cambridge. (n.d.). Chemical shifts.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Journal of the Arkansas Academy of Science. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

- Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications.

- YouTube. (2016). HMNR Aromatic Coupling.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- ScholarWorks@UARK. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. youtube.com [youtube.com]

- 4. chemistryviews.org [chemistryviews.org]

- 5. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. rsc.org [rsc.org]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

Introduction: The Vibrational Signature of a Complex Molecule

An In-Depth Technical Guide to the FT-IR Analysis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical research. Its power lies in its ability to provide a unique "molecular fingerprint" by probing the vibrational modes of a molecule's constituent bonds. For a compound as structurally rich as this compound, FT-IR spectroscopy is not merely a tool for identification; it is a profound method for structural elucidation and quality control. The presence of a sulfonamide group, a multi-substituted aromatic ring, and halogen atoms makes this molecule a compelling subject for vibrational analysis.

This guide provides a comprehensive exploration of the FT-IR analysis of this compound. We will delve into the theoretical underpinnings of the expected spectral features, present a robust experimental protocol using Attenuated Total Reflectance (ATR), and offer a detailed interpretation of the resulting spectrum. This document is intended for researchers and drug development professionals who require a deep and practical understanding of how to apply FT-IR spectroscopy to complex aromatic sulfonamides.

Molecular Structure: A Sum of Vibrational Parts

To interpret the FT-IR spectrum of this compound, we must first dissect its structure into its fundamental components, each contributing a unique set of vibrational bands.

-

Sulfonamide Core (-SO₂NH-): This is a key functional group with strong, characteristic absorptions. The two S=O bonds give rise to distinct asymmetric and symmetric stretching vibrations.[1] The S-N and N-H bonds also provide valuable spectral markers.

-

Substituted Benzene Ring: The aromatic ring is a rigid structure with a variety of characteristic vibrations. These include C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending. The substitution pattern (1,2,4-trisubstituted) significantly influences the position and number of these bands, particularly in the fingerprint region.[2][3][4]

-

Carbon-Halogen Bonds (C-F and C-Br): The vibrations of these bonds are highly dependent on the mass of the halogen atom. The C-F stretch occurs at a higher wavenumber than the C-Br stretch.[5] These bands are typically found in the lower frequency region of the spectrum.[6][7]

-

N-Methyl Group (-NHCH₃): The presence of the methyl group attached to the nitrogen will introduce characteristic aliphatic C-H stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR

For a solid powder sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[8][9] It requires minimal to no sample preparation, avoids the complexities of creating KBr pellets, and ensures excellent sample-to-crystal contact for a high-quality spectrum.[10][11]

Step-by-Step ATR-FTIR Protocol

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Accessory Installation: Install the ATR accessory (e.g., with a diamond or zinc selenide crystal) into the spectrometer's sample compartment.

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, lower the pressure clamp. Collect a background spectrum. This is a critical step to ratio out the instrument's and ambient environment's (e.g., CO₂, H₂O) own IR absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[12]

-

Apply Pressure: Lower the pressure clamp firmly onto the powder. The objective is to create intimate and uniform contact between the solid sample and the crystal surface, which is essential for a strong, reproducible signal.[10]

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleanup: Release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 3.

Experimental Workflow Diagram

Caption: Key functional groups and their expected FT-IR vibrational regions.

High-Frequency Region (4000 - 2500 cm⁻¹)

-

N-H Stretching: A single, sharp to moderately broad peak is expected in the range of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary sulfonamide. [1]The peak's position and broadness can be influenced by hydrogen bonding in the solid state.

-

Aromatic C-H Stretching: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region. [4][6]These are characteristic of C-H bonds where the carbon is part of an aromatic ring.

-

Aliphatic C-H Stretching: Absorptions corresponding to the asymmetric and symmetric stretching of the N-methyl group's C-H bonds will appear just below 3000 cm⁻¹, likely in the 2970-2860 cm⁻¹ range. [13] Mid-Frequency "Functional Group" Region (2500 - 1300 cm⁻¹)

-

Aromatic Overtones: Weak combination and overtone bands, often called "benzene fingers," may appear between 2000-1650 cm⁻¹ . [14]The pattern of these weak bands can sometimes provide additional confirmation of the aromatic substitution pattern. [15]* Aromatic C=C Stretching: The benzene ring itself gives rise to several in-plane C=C stretching vibrations. Expect two to four sharp, medium-intensity bands in the 1610-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. [4][6]* Methyl C-H Bending: The N-methyl group will exhibit a characteristic scissoring (bending) vibration around 1470-1450 cm⁻¹ . [13] Low-Frequency "Fingerprint" Region (1300 - 500 cm⁻¹)

This region is often complex but contains highly diagnostic information. [16]

-

Sulfonamide S=O Stretching: This is one of the most prominent features. Two very strong, distinct bands will be present:

-

Asymmetric S=O Stretch: Expected in the range of 1350-1310 cm⁻¹ . [1] * Symmetric S=O Stretch: Expected in the range of 1165-1145 cm⁻¹ . [1]* C-F Stretching: A strong absorption due to the C-F bond stretch is expected. For aromatic fluorine compounds, this band typically appears in the 1250-1000 cm⁻¹ range. [17][18]Its exact position can be influenced by coupling with other vibrations.

-

-

Aromatic C-H Out-of-Plane (oop) Bending: The substitution pattern on the benzene ring dictates the position of these strong bands. For a 1,2,4-trisubstituted ring, a strong absorption is typically expected in the 890-800 cm⁻¹ region. [3]* C-Br Stretching: A medium to strong intensity band corresponding to the C-Br stretch will be found at a low frequency, typically in the 690-515 cm⁻¹ range. [6][7][19]

Data Summary: Predicted FT-IR Absorption Bands

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3350-3250 | Medium | N-H Stretch (Sulfonamide) |

| ~3100-3030 | Weak | Aromatic C-H Stretch |

| ~2970-2860 | Weak | Aliphatic C-H Stretch (N-CH₃) |

| ~1610-1450 | Medium | Aromatic C=C In-Ring Stretches |

| ~1470-1450 | Medium | Methyl C-H Bend |

| ~1350-1310 | Strong | Asymmetric S=O Stretch (Sulfonamide) |

| ~1165-1145 | Strong | Symmetric S=O Stretch (Sulfonamide) |

| ~1250-1000 | Strong | Aromatic C-F Stretch |

| ~890-800 | Strong | Aromatic C-H Out-of-Plane Bend (1,2,4-substitution) |

| ~690-515 | Medium | C-Br Stretch |

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. Through a systematic analysis, the characteristic vibrational bands of the sulfonamide core, the substituted aromatic ring, the carbon-halogen bonds, and the N-methyl group can be confidently assigned. The strong, distinct absorptions of the S=O asymmetric and symmetric stretches, combined with the bands from the C-F, C-Br, and the aromatic C-H out-of-plane bending, create a unique spectral fingerprint. This detailed guide provides the framework for researchers to not only confirm the identity of this molecule but also to assess its purity and structural integrity with a high degree of confidence.

References

-

Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Ashraf-Khorassani, M., Combs, M., Taylor, L., Willis, J., Liu, X., & Frey, C. (n.d.). Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Optica Publishing Group. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis Instruments, Inc. Retrieved from [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. Retrieved from [Link]

-

Spectral Characteristics of the Benzene Ring. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (n.d.). ResearchGate. Retrieved from [Link]

-

FT IR Spectral Investigations of Toxic Material Dibrom using DFT. (2018). AIP Publishing. Retrieved from [Link]

-

FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

FTIR spectra of the fluorinated microspheres prepared with various... (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

4-Bromo-3-fluorobenzenesulfonamide, Ac derivative. (n.d.). SpectraBase. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Puget Sound. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. (n.d.). ResearchGate. Retrieved from [Link]

-

Controllable Synthesis of Hydrangea-Shaped Covalent Organic Frameworks by Solvent Tuning at Room Temperature for Solid-Phase Extraction of Herbicides. (2026). ACS Publications. Retrieved from [Link]

-

FT–IR benzamide ( 1 ). (n.d.). ResearchGate. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Benzenesulfonamide, N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-. (n.d.). SpectraBase. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

3-Bromo-4-fluorobenzotrifluoride. (n.d.). SpectraBase. Retrieved from [Link]

-

Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents. (2023). PubMed. Retrieved from [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. jascoinc.com [jascoinc.com]

- 10. agilent.com [agilent.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spectra-analysis.com [spectra-analysis.com]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

This guide provides a comprehensive examination of the mass spectrometric behavior of 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a compound of interest in contemporary drug discovery and development. We will delve into the core principles governing its ionization and fragmentation, offering both theoretical insights and practical, field-tested protocols for its characterization. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries who require a deep and actionable understanding of this analyte's mass spectrometric signature.

Foundational Principles: Understanding the Analyte

This compound possesses a unique combination of structural motifs that dictate its behavior in the mass spectrometer. The presence of a sulfonamide group, a halogenated aromatic ring, and an N-methyl substituent gives rise to a predictable yet complex fragmentation pattern. A thorough analysis of this pattern is essential for unambiguous identification and quantification.

The key structural features influencing its mass spectrum are:

-

The Sulfonamide Moiety: This functional group is prone to specific cleavages, notably the loss of sulfur dioxide (SO₂) and scission of the sulfur-nitrogen bond.[1][2][3]

-

The Halogenated Benzene Ring: The bromine and fluorine atoms significantly influence the electron distribution of the aromatic ring and provide a distinct isotopic signature. Bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will produce a characteristic M+2 isotopic pattern of nearly equal intensity to the molecular ion peak.[4][5]

-

The N-Methyl Group: This small alkyl substituent can participate in fragmentation pathways, although the primary cleavages are typically dominated by the more labile sulfonamide group.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is paramount for the successful analysis of this compound. Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable, with the selection dependent on the analytical context, sample matrix, and desired sensitivity.

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like sulfonamides.[6] It typically produces a protonated molecule, [M+H]⁺, in the positive ion mode, which serves as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.[1][2]

Key Advantages of ESI:

-

Minimal Fragmentation: Preserves the molecular ion, providing crucial molecular weight information.

-

High Sensitivity: Enables the detection of low concentrations of the analyte.[7]

-

Compatibility with Liquid Chromatography (LC): Allows for the separation of the analyte from complex mixtures prior to mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, derivatization can be employed to enhance its amenability to GC analysis.[8][9] Methylation of the sulfonamide nitrogen with a reagent like diazomethane is a common strategy.[10]

Key Advantages of GC-MS:

-

High Chromatographic Resolution: Provides excellent separation of isomers and closely related compounds.

-

Reproducible Fragmentation: Electron Impact (EI) ionization generates a consistent and library-searchable fragmentation pattern.

Fragmentation Analysis: Elucidating the Molecular Structure

The fragmentation pattern of this compound provides a detailed fingerprint for its structural confirmation. The primary fragmentation pathways are initiated from the protonated molecule, [M+H]⁺, in ESI-MS/MS or the molecular ion, M⁺˙, in EI-MS.

Predicted Fragmentation Pathways

The following table summarizes the major predicted fragment ions for this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | Varies | SO₂ (64 Da) | Rearranged ion after SO₂ extrusion |

| [M+H]⁺ | Varies | H₂NSO₂CH₃ (95 Da) | 4-bromo-3-fluorophenyl cation |

| [M+H]⁺ | Varies | C₆H₃BrF (173 Da) | [CH₃NHSO₂]⁺ |

| M⁺˙ | Varies | Br (79/81 Da) | [M-Br]⁺ |

| M⁺˙ | Varies | SO₂ (64 Da) | [M-SO₂]⁺˙ |

Visualization of Fragmentation

The fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating and provide a robust starting point for the analysis of this compound.

LC-ESI-MS/MS Analysis

This protocol is optimized for the sensitive detection and quantification of the analyte in a research or drug development setting.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standards by serial dilution of the stock solution.

-

For analytical samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering matrix components.[7]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MS/MS Transitions: Monitor at least two specific transitions for confident identification and quantification (e.g., precursor > fragment 1, precursor > fragment 2).

-

Workflow Visualization

Caption: Workflow for the LC-ESI-MS/MS analysis of the target analyte.

Data Interpretation and Trustworthiness

A key aspect of scientific integrity is the self-validating nature of the described protocols. The combination of chromatographic retention time and multiple, specific MS/MS transitions provides a high degree of confidence in the identification of this compound. The presence of the characteristic bromine isotopic pattern in the full scan mass spectrum further corroborates the identity of the analyte.[4][5] For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that requires a sound understanding of its chemical properties and fragmentation behavior. By leveraging the appropriate ionization techniques and carefully optimized instrumental parameters, researchers can confidently identify and quantify this compound. The protocols and insights provided in this guide serve as a robust foundation for the development of validated analytical methods for this and structurally related molecules.

References

-

Deng, F., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 735-741. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

-

Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 6(1), 55-63. Available at: [Link]

-

Lopes, R. P., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Journal of the Brazilian Chemical Society, 26(9), 1874-1881. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

-

Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. Available at: [Link]

-

Song, W., et al. (2007). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 90(5), 1438-1447. Available at: [Link]

-

Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15338-15345. Available at: [Link]

-

Impens, S., et al. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. Available at: [Link]

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available at: [Link]

-

Jia, A., et al. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1218(23), 3517-3525. Available at: [Link]

-

Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 6(1), 55-63. Available at: [Link]

-

Penkert, M., et al. (2018). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 410(19), 4597-4606. Available at: [Link]

-

ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Available at: [Link]

-

LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

NIST. (n.d.). Benzenesulfonamide, 2-methyl-. National Institute of Standards and Technology. Available at: [Link]

-

mzCloud. (2015). Benzenesulfonamide. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available at: [Link]

-

PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. Available at: [Link]

-

ChemSrc. (n.d.). 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. Available at: [Link]

-

Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

-

PubChem. (n.d.). 4-amino-3-bromo-N-butyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Available at: [Link]

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

- 8. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fsis.usda.gov [fsis.usda.gov]

- 10. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of halogenated benzenesulfonamide derivatives

An In-Depth Technical Guide on the Crystal Structure of Halogenated Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The introduction of halogen atoms onto this framework provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of these molecules, such as lipophilicity and metabolic stability.[2] Understanding the three-dimensional arrangement of atoms and the subtle interplay of non-covalent interactions within the crystal lattice is paramount for rational drug design and the development of solid-state formulations with optimal properties. This technical guide offers a comprehensive exploration of the crystal structure of halogenated benzenesulfonamide derivatives, synthesizing foundational principles with practical, field-proven insights. We will delve into the synthesis of high-quality crystalline material, the intricacies of single-crystal X-ray diffraction analysis, the key structural features and intermolecular interactions that govern crystal packing, the phenomenon of polymorphism, and the profound implications of these structural insights for drug discovery and development.

Synthesis and Crystallization of Halogenated Benzenesulfonamides for Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is critical, as the quality of the resulting crystals directly impacts the resolution and reliability of the diffraction data.

Synthetic Strategies

A common and effective method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a primary amine with a benzenesulfonyl chloride in the presence of a base like pyridine or an aqueous solution of a carbonate.[3][4][5]

Exemplary Synthetic Protocol: Synthesis of N-(2-Iodophenyl)benzenesulfonamide [3]

-

Dissolve 2-iodoaniline (1.0 eq.) in dry dichloromethane (DCM).

-

To this solution, slowly add benzenesulfonyl chloride (1.2 eq.) and pyridine (1.5 eq.).

-

Stir the reaction mixture at room temperature for 8 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water containing concentrated HCl.

-

Extract the product with DCM (3 x volume of the aqueous layer).

-

Wash the combined organic layers with water (2 x volume) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure (in vacuo).

-

Triturate the crude product with diethyl ether to afford the purified N-(2-iodophenyl)benzenesulfonamide as a solid.

Causality Behind Experimental Choices:

-

Dry DCM: The use of a dry solvent is crucial as benzenesulfonyl chloride is moisture-sensitive and can hydrolyze, reducing the yield of the desired product.

-

Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. It also acts as a nucleophilic catalyst.

-

Nitrogen Atmosphere: This prevents the potential for side reactions with atmospheric oxygen and moisture.

-

Acidic Workup: The addition of HCl helps to remove any unreacted pyridine by forming a water-soluble pyridinium salt.

-

Trituration: This final purification step helps to remove any remaining soluble impurities, yielding a crystalline product suitable for subsequent crystallization attempts.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure determination.[6][7] Several techniques can be employed, and the optimal method is often found through empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can lead to the formation of single crystals.

Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[7]

The SC-XRD Workflow

The process of determining a crystal structure via SC-XRD can be broken down into several key steps, from data collection to structure refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is identified under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector.[7]

-

Data Processing: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The "phase problem" is solved to obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[8]

-

Structure Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[9][10][11][12]

Structural Landscape of Halogenated Benzenesulfonamides

The introduction of halogen atoms to the benzenesulfonamide scaffold can lead to significant changes in molecular conformation and crystal packing.

Conformational Analysis

The overall shape of a benzenesulfonamide molecule is largely defined by the torsion angles around the S-N and S-C bonds. For example, in N-(2-iodophenyl)benzenesulfonamide and N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, the conformation of the N-C bond in the –SO₂–NH–C segment is gauche relative to the S=O bond.[3][13] The molecule is typically twisted at the S-N bond.[3]

Impact of Halogenation on Crystal Packing

The nature and position of the halogen substituent can dramatically influence the packing of molecules in the crystal lattice. For instance, replacing two hydrogen atoms with fluorine in N-(2-iodophenyl)benzenesulfonamide to give N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide changes the crystal symmetry and results in different packing features.[3][13]

Table 1: Crystallographic Data for Representative Halogenated Benzenesulfonamides

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| N-(2-Iodophenyl)benzenesulfonamide | C₁₂H₁₀INO₂S | Monoclinic | P2₁/c | N–H⋯O hydrogen bonds | [3][13] |

| N-(4,5-Difluoro-2-iodophenyl)benzenesulfonamide | C₁₂H₈F₂INO₂S | Triclinic | P-1 | N–H⋯O hydrogen bonds, π–π interactions | [3][13] |

| 4-Chlorobenzenesulfonamide | C₆H₆ClNO₂S | Monoclinic | P2₁/n | N–H⋯O hydrogen bonds, Cl⋯O halogen bonds | [14] |

| 4-Bromobenzenesulfonamide | C₆H₆BrNO₂S | Monoclinic | P2₁/n | N–H⋯O hydrogen bonds, Br⋯O halogen bonds | [14] |

| 4-Iodobenzenesulfonamide | C₆H₆INO₂S | Orthorhombic | Pbca | N–H⋯O hydrogen bonds, I⋯N halogen bonds | [14] |

The Orchestra of Intermolecular Interactions

The solid-state architecture of halogenated benzenesulfonamides is directed by a complex interplay of non-covalent interactions. Understanding these interactions is key to predicting and controlling the crystal packing.

Hydrogen Bonding

The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). Consequently, N–H⋯O=S hydrogen bonding is a robust and frequently observed interaction that plays a primary role in the crystal packing of these compounds.[3][8][13][15] These interactions can lead to the formation of chains, dimers, or more complex three-dimensional networks.[3][13]

Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom.[16][17][18][19] In halogenated benzenesulfonamides, halogen bonds of the type X⋯O (where X = Cl, Br, I) and X⋯N are common.[14] The strength of the halogen bond generally increases in the order Cl < Br < I.[20]

Interestingly, there can be competition between hydrogen and halogen bonding in directing the crystal packing. In some co-crystals of sulfonamides with halogen bond donors, the typically less common X⋯π interactions can dominate over the expected X⋯O/N bonds.[16][21][22]

π–π Stacking and Other Weak Interactions

The aromatic rings in benzenesulfonamide derivatives provide opportunities for π–π stacking interactions, which also contribute to the overall stability of the crystal lattice.[3][8][15] Other weak interactions, such as C–H⋯O and C–H⋯π contacts, can further consolidate the crystal packing.[23]

Visualizing Intermolecular Interactions with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. This analysis allows for a detailed examination of the relative contributions of different interactions, such as hydrogen bonding and halogen bonding, to the overall crystal packing.[3][13][15]

Caption: Key intermolecular interactions governing the crystal structure.

Polymorphism: The Challenge of Multiple Crystal Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[24][25] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical industry.[24] Sulfonamides are known to exhibit polymorphism, often arising from different hydrogen-bonding arrangements.[25][26] The presence of flexible halogen atoms and aromatic rings can increase the likelihood of polymorphism in halogenated benzenesulfonamides.[27] Computational methods, such as Density Functional Theory (DFT), can be used to investigate the relative stability of different polymorphs.[24]

Implications for Drug Design and Development

A detailed understanding of the crystal structure of halogenated benzenesulfonamides is crucial for several aspects of drug development:

-

Structure-Activity Relationship (SAR) Studies: Co-crystal structures of sulfonamide inhibitors bound to their target enzymes (e.g., carbonic anhydrase) provide invaluable information for designing more potent and selective inhibitors.[28][29] The halogen atoms can be strategically placed to form favorable halogen bonds with the protein backbone or specific residues, enhancing binding affinity.[18][20]

-

Physicochemical Property Optimization: The crystal packing and intermolecular interactions influence key properties like solubility and dissolution rate. By understanding these relationships, it may be possible to select or engineer crystal forms with improved bioavailability.

-

Intellectual Property: Novel polymorphic forms of a drug can be patented, extending the intellectual property protection of a pharmaceutical product.

Conclusion

The crystal structure of halogenated benzenesulfonamide derivatives is a rich and complex field of study, where subtle changes in molecular structure can lead to profound differences in solid-state architecture. The interplay of strong hydrogen bonds, directional halogen bonds, and weaker π-stacking interactions orchestrates the assembly of these molecules into intricate crystalline lattices. The elucidation of these structures through single-crystal X-ray diffraction, coupled with computational tools like Hirshfeld surface analysis, provides a deep understanding of the forces that govern molecular recognition in the solid state. These insights are not merely of academic interest; they are fundamental to the rational design of new therapeutic agents and the development of robust and effective pharmaceutical products.

References

- Validating the Structure of Sulfonamide- Containing Heterocycles: A Comparative Guide to X-ray Crystallography and Alternative Methods - Benchchem.

- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI.

- The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC - NIH.

- Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide - ResearchGate.

- Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed.

- Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - MDPI.

- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PubMed Central.

- Polymorphism in Sulfonamides - Sci-Hub.

- (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - ResearchGate.

- (PDF) The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - ResearchGate.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC - PubMed Central.

- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry.

- Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - NIH.

- Cambridge Structural Database - Wikipedia.

- Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects - PubMed.

- X-ray crystallography - Wikipedia.

- Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PubMed.

- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols - Benchchem.

- The Largest Curated Crystal Structure Database - CCDC.

- The Cambridge Structural Database - BiŌkeanós.

- Application of Halogen Bond in Drug Discovery.

- Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC - NIH.

- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH.

- Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed.

- Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability - MDPI.

- Crystal Structures Submitted to the CSD - Anstey Research Group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. biokeanos.com [biokeanos.com]

- 12. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. namiki-s.co.jp [namiki-s.co.jp]

- 21. mdpi.com [mdpi.com]

- 22. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sci-Hub: are you are robot? [sci-hub.box]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-bromo-3-fluoro-N-methylbenzenesulfonamide (CAS 1055995-78-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide of increasing interest in medicinal chemistry and organic synthesis. This guide moves beyond a simple recitation of facts to offer a synthesized perspective on its properties, synthesis, and potential applications, grounded in established chemical principles and supported by relevant literature.

Compound Profile and Physicochemical Properties

This compound is a synthetic organic compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and an N-methylsulfonamide group. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in the design of targeted therapeutic agents.

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be reliably predicted and are summarized in the table below. These properties are crucial for understanding its potential behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1055995-78-2 | Chemical Abstracts Service |

| Molecular Formula | C₇H₇BrFNO₂S | [1] |

| Molecular Weight | 268.10 g/mol | [1] |

| Predicted LogP | 1.71 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Polar Surface Area | 46 Ų | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically and efficiently achieved through a two-step process, starting from commercially available precursors. The synthetic strategy hinges on the formation of a key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride, followed by its reaction with methylamine.

Synthesis of the Key Intermediate: 4-bromo-3-fluorobenzenesulfonyl chloride

While this guide focuses on the final product, understanding the synthesis of the key sulfonyl chloride intermediate is crucial. This intermediate is typically prepared from 4-bromo-3-fluorobenzene through a sulfonation reaction followed by chlorination. Commercial availability of this precursor is, however, the most practical starting point for most research applications.

Proposed Synthesis of this compound

The formation of the final sulfonamide is a classic nucleophilic substitution reaction at the sulfonyl group. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic methylamine. A base, typically a tertiary amine like triethylamine, is used to quench the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of analogous sulfonamides from sulfonyl chlorides.[3] Researchers should optimize conditions as necessary.

-

Reaction Setup: To a solution of 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Methylamine: Slowly add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as a gas) to the cooled reaction mixture with vigorous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications and Research Directions

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents. The specific combination of halogen substituents in this compound suggests several promising avenues for research and development.

Kinase Inhibitors

Aromatic sulfonamides are frequently employed as scaffolds in the design of kinase inhibitors for the treatment of cancer and other proliferative diseases. The bromo and fluoro substituents can engage in specific halogen bonding and other non-covalent interactions within the ATP-binding pocket of various kinases. Patents suggest that related benzenesulfonamide structures are being investigated as inhibitors of MKK4, which is implicated in liver regeneration and CNS-related diseases.[4]

Antimicrobial Agents

The sulfonamide core is historically significant in the development of antibacterial drugs. While the classic "sulfa drugs" target dihydropteroate synthase, modern research explores novel mechanisms of action. The lipophilicity and electronic properties conferred by the halogen atoms could enhance cell wall penetration or inhibition of other essential bacterial enzymes. Patents have been filed for tricyclic compounds with antibacterial activity that are synthesized from 4-bromo-3-fluorobenzenesulfonyl chloride.[3]

Fatty Acid Synthase (FASN) Inhibitors

Fatty acid synthase is a key enzyme in lipogenesis and is overexpressed in many cancers. Certain sulfonamide-containing compounds have been identified as FASN inhibitors. The structural features of this compound make it a candidate for derivatization into novel FASN inhibitors.[5]

Safety and Handling

As with any laboratory chemical, this compound and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Precursor Hazards: The precursor, 4-bromo-3-fluorobenzenesulfonyl chloride, is corrosive and moisture-sensitive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest potential applications in oncology, infectious diseases, and metabolic disorders. Further research into the biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

4-bromo-3-fluoro-N-methylbenzene-1-sulfonamide - C7H7BrFNO2S | CSSB00012350045. (n.d.). Retrieved from [Link]

-

1055995-78-2,this compound. (n.d.). Retrieved from [Link]

-

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide | 779331-34-9. (n.d.). Retrieved from [Link]

- Six membered heteroaromatic inhibitors targeting resistant kinase mutations. (2007). Google Patents.

- Fatty acid synthase inhibitors. (2012). Google Patents.

- Protein kinase mkk4 inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death. (2019). Google Patents.

- Tricyclic compounds for treatment of bacterial infections. (2024). Google Patents.

- Heterocyclic glp-1 agonists. (2024). Google Patents.

Sources

- 1. 1055995-78-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. aksci.com [aksci.com]

- 3. WO2024213610A1 - Tricyclic compounds for treatment of bacterial infections - Google Patents [patents.google.com]

- 4. WO2019149738A1 - Protein kinase mkk4 inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death - Google Patents [patents.google.com]

- 5. WO2012064642A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]

The Strategic Role of Fluorination in Enhancing the Biological Activity of Benzenesulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of fluorinated benzenesulfonamides, a class of compounds that has garnered significant attention in medicinal chemistry. We will explore how the unique properties of fluorine can be strategically leveraged to modulate the therapeutic potential of the benzenesulfonamide scaffold, leading to the development of potent and selective agents for a range of diseases. This document will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the study of these fascinating molecules.

The Benzenesulfonamide Scaffold and the Fluorine Advantage

The benzenesulfonamide functional group is a cornerstone in the design of numerous therapeutic agents.[1][2][3] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) has historically been exploited in the development of antibacterial sulfonamides.[2][4][5] Beyond their antimicrobial properties, benzenesulfonamide derivatives have emerged as versatile pharmacophores, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[6][7][8][9]

The introduction of fluorine into the benzenesulfonamide structure is a powerful strategy in modern drug discovery.[10][11][12][13][14][15][16] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's physicochemical and pharmacological properties.[10][11][13][15] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and membrane permeability, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[10][11][13][14][15]

Antibacterial Activity: A Classic Target Revisited

The quintessential biological activity of sulfonamides is their ability to inhibit bacterial growth. They act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][4][17] By mimicking the natural substrate, PABA, sulfonamides block the production of dihydrofolic acid, a precursor essential for DNA and protein synthesis in bacteria.[4][6] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[6][17]

The incorporation of fluorine into the benzenesulfonamide ring can modulate the antibacterial spectrum and potency. For instance, the addition of benzenesulfonylamido groups to fluoroquinolones has been shown to shift their activity from being more effective against Gram-negative bacteria to having increased potency against Gram-positive strains.[18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antibacterial efficacy of novel fluorinated benzenesulfonamides is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (fluorinated benzenesulfonamides)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a serial dilution of the test compounds in CAMHB in the 96-well plates.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Key Enzymes

Fluorinated benzenesulfonamides have emerged as a promising class of anticancer agents, primarily through their ability to selectively inhibit enzymes that are overexpressed in tumor cells, such as carbonic anhydrases and cyclooxygenase-2.[9][19][20]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[21][22] Tumor cells often overexpress certain CA isoforms, particularly CA IX and CA XII, which play a crucial role in regulating pH in the hypoxic tumor microenvironment, thereby promoting tumor cell survival and proliferation.[21][23]

Fluorinated benzenesulfonamides have been extensively investigated as potent and selective inhibitors of these tumor-associated CA isoforms.[21][22][23][24][25][26][27][28] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, while the fluorinated benzene ring and its substituents can be modified to achieve high affinity and isoform selectivity.[22][27] The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide group, leading to stronger binding to the enzyme.[27]

Several studies have demonstrated that di-meta-substituted fluorinated benzenesulfonamides can exhibit picomolar binding affinities for CA IX and show high selectivity over other CA isoforms.[21][26][27] This selectivity is crucial for minimizing off-target effects and reducing toxicity.[29]

Experimental Workflow: Assessing Carbonic Anhydrase Inhibition

Caption: Workflow for evaluating fluorinated benzenesulfonamides as CA inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it plays a key role in the production of prostaglandins, which are mediators of inflammation and pain.[30][31] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[30][31]

The benzenesulfonamide moiety is a key pharmacophore in several selective COX-2 inhibitors, such as celecoxib.[32] Researchers have designed and synthesized novel fluorinated benzenesulfonamide derivatives that exhibit potent and selective COX-2 inhibitory activity.[32][33] These compounds have shown promise in in vivo models of inflammation.[32]

Emerging Therapeutic Applications

The versatility of the fluorinated benzenesulfonamide scaffold extends beyond antibacterial and anticancer activities.

-

Anticonvulsant Activity: Certain benzenesulfonamide derivatives that inhibit carbonic anhydrase isoforms found in the brain, such as hCA II and hCA VII, have demonstrated effective anticonvulsant action in preclinical models.[7]

-

Alzheimer's Disease: Recent studies have explored the potential of fluorinated benzenesulfonamides to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[34][35]

-

Anti-influenza Activity: Substituted benzenesulfonamides have been designed as inhibitors of influenza hemagglutinin, a crucial protein for viral entry into host cells.

-

Amyloid Fibrillation Inhibition: Fluorinated sulfonamides have been shown to inhibit the fibrillation of insulin, suggesting their potential as therapeutic agents against amyloid-related disorders.[22]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzenesulfonamide scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with diverse biological activities. The unique properties of fluorine allow for the fine-tuning of molecular properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of structure-activity relationships and the use of advanced experimental and computational techniques will undoubtedly lead to the discovery of new and improved fluorinated benzenesulfonamide-based drugs for a wide range of diseases.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case. studies. pharmacyjournal.org.

- Understanding Sulfonamides: Mechanisms and Applic

- Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.